molecular formula C6H5ClN2O2 B1589829 2-Chloro-6-methylpyrimidine-4-carboxylic acid CAS No. 89581-58-8

2-Chloro-6-methylpyrimidine-4-carboxylic acid

Cat. No. B1589829
CAS No.: 89581-58-8
M. Wt: 172.57 g/mol
InChI Key: FBXGLOGQWMGIER-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

To a solution of commercially available methyl-2-chloro-6-methylpyrimidine-4-carboxylate (6.00 g, 32.15 mmol) in acetonitrile (500 mL), 1M aq. solution of NaOH (48.2 mL) is added at 0° C. The mixture is stirred at 0° C. for 1 h then acidified with 25% aq. HCl (7 mL). Volatiles are evaporated and the aq. solution is extracted with ethylacetate, washed with brine, dried over Na2SO4, filtered and concentrated to give 2-chloro-6-methylpyrimidine-4-carboxylic acid (4.22 g) as a yellow crystalline solid; LC-MS: tR=0.42 min, [M+H]+=172.96; 1H NMR (D6-DMSO): δ 2.58 (s, 3H), 7.95 (s, 1H), 14.1 (s br, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([Cl:12])[N:6]=1)=[O:4].[OH-].[Na+].Cl>C(#N)C>[Cl:12][C:7]1[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=[C:9]([CH3:11])[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C1=NC(=NC(=C1)C)Cl
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles are evaporated
EXTRACTION
Type
EXTRACTION
Details
the aq. solution is extracted with ethylacetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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